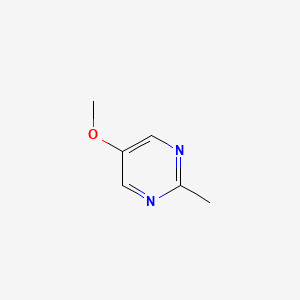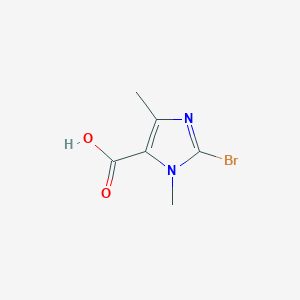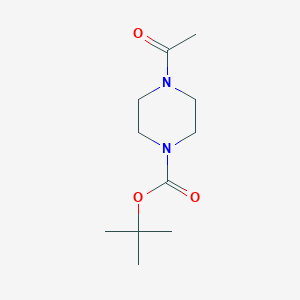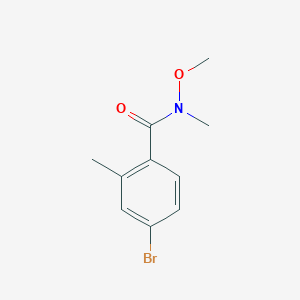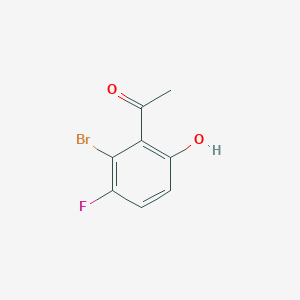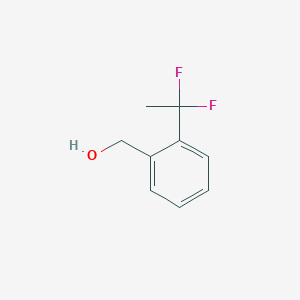
(2-(1,1-Difluoroethyl)phenyl)methanol
Übersicht
Beschreibung
(2-(1,1-Difluoroethyl)phenyl)methanol, also known as DFPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis.
Wissenschaftliche Forschungsanwendungen
Gold(I)-Catalyzed Intermolecular Hydroalkoxylation
- Application : A study demonstrated the effectiveness of gold(I)-catalyzed intermolecular allene hydroalkoxylation for synthesizing alkyl allylic ethers, highlighting the versatility of gold catalysis in organic synthesis (Zhang & Widenhoefer, 2008).
Palladium Nanoparticles in Catalysis
- Application : Research on fluorous phase soluble palladium nanoparticles showed their efficiency as recoverable catalysts for Suzuki cross-couplings and Heck reactions, emphasizing the role of palladium in facilitating carbon-carbon bond formation (Moreno-Mañas, Pleixats, & Villarroya, 2001).
Aza-Piancatelli Rearrangement
- Application : A methodology involving In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction was developed for synthesizing 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives, illustrating the utility of rearrangement reactions in constructing heterocyclic compounds (Reddy et al., 2012).
Enantioselective Epoxidation
- Application : The synthesis and use of (1R,3S,4S)-2-azanorbornyl-3-methanol as a catalyst for the enantioselective epoxidation of α,β-enones were explored, showcasing the importance of chiral catalysts in producing enantioenriched epoxides (Lu et al., 2008).
Lipid Dynamics in Membrane Studies
- Application : A study on the impact of methanol on lipid dynamics used small angle neutron scattering, revealing how methanol influences lipid transfer and flip-flop kinetics, important for understanding membrane behavior in biological systems (Nguyen et al., 2019).
Mechanistic Insights into Chemical Reactions
- Application : Investigations into the synthesis and structural elucidation of substituted perimidines provided insights into the mechanisms of formation and stabilization energies, contributing to the understanding of reaction pathways and molecular interactions (Anga et al., 2014).
Eigenschaften
IUPAC Name |
[2-(1,1-difluoroethyl)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O/c1-9(10,11)8-5-3-2-4-7(8)6-12/h2-5,12H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCJVTKQIPVTIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1CO)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(1,1-Difluoroethyl)phenyl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



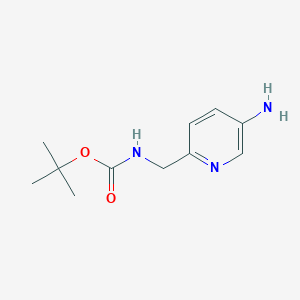

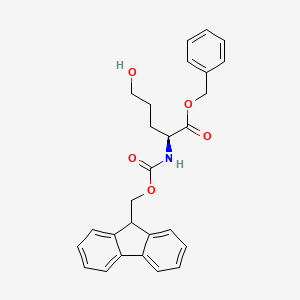

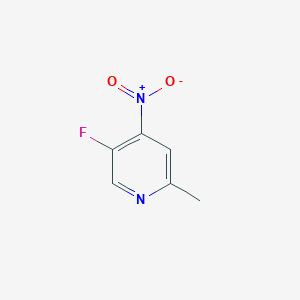
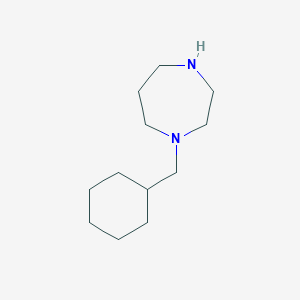
![1,1-Difluorospiro[2.5]octan-6-amine](/img/structure/B3110091.png)
